2-(3,5-Dimethyl-4-methoxybenzoyl)furan
CAS No.:
Cat. No.: VC13512439
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O3 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C14H14O3/c1-9-7-11(8-10(2)14(9)16-3)13(15)12-5-4-6-17-12/h4-8H,1-3H3 |
| Standard InChI Key | TXMVRTUFSROYAG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-(3,5-Dimethyl-4-methoxybenzoyl)furan features a furan ring (C₄H₃O) linked via a ketone group to a 3,5-dimethyl-4-methoxy-substituted benzene ring. The IUPAC name, furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone, reflects this arrangement. Key structural attributes include:
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Furan moiety: A five-membered oxygen heterocycle contributing electron-rich π-system reactivity.
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Benzoyl substituent: A para-methoxy, meta-dimethyl-substituted aromatic group introducing steric and electronic modulation.
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Ketone bridge: A carbonyl group (C=O) connecting the two aromatic systems, enabling conjugation and dipole interactions.
The compound’s planar geometry is stabilized by resonance between the furan’s oxygen lone pairs and the benzoyl group’s π-system. This conjugation is evident in its spectral signatures, such as the characteristic carbonyl stretching vibration at ~1,680 cm⁻¹ in infrared spectroscopy.
Table 1: Key Molecular Descriptors
| Property | Value/Identifier |
|---|---|
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |
| InChI Key | TXMVRTUFSROYAG-UHFFFAOYSA-N |
| PubChem CID | 79020841 |
Synthesis and Reaction Pathways
Established Synthetic Strategies
While explicit protocols for 2-(3,5-Dimethyl-4-methoxybenzoyl)furan are scarce, analogous benzoyl-furan syntheses typically involve Friedel-Crafts acylation or cross-coupling reactions. For example, furan derivatives are often functionalized via electrophilic aromatic substitution using benzoyl chlorides in the presence of Lewis acids like AlCl₃ . A plausible route involves:
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Benzoyl chloride preparation: 3,5-Dimethyl-4-methoxybenzoic acid reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Acylation of furan: The benzoyl chloride undergoes Friedel-Crafts reaction with furan, yielding the target compound after purification.
Recent advances in one-pot multicomponent reactions, such as those involving triethyl orthoformate and heterocyclic amines, suggest alternative pathways for related furanones . These methods emphasize solvent selection (e.g., dichloromethane, hexafluoroisopropanol) and catalyst optimization to enhance yields .
Reaction Optimization Challenges
Key challenges in synthesizing 2-(3,5-Dimethyl-4-methoxybenzoyl)furan include:
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Regioselectivity: Ensuring acylation occurs at the furan’s 2-position, driven by the electron-donating methoxy group’s directional effects.
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Steric hindrance: The meta-dimethyl substituents on the benzoyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Purification: The compound’s moderate polarity requires chromatographic separation or recrystallization from ethyl acetate/hexane mixtures .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s physicochemical behavior is influenced by its hybrid aromatic-oxygenated structure:
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Melting point: Estimated at 120–140°C based on analogous furanones.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂), with limited aqueous solubility (<0.1 mg/mL).
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Stability: Susceptible to oxidative degradation under prolonged UV exposure due to the furan ring’s photoactivity. Storage under inert atmospheres at −20°C is recommended.
Table 2: Solubility and Stability Data
| Property | Condition/Value |
|---|---|
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| Organic Solubility | Soluble in DMSO, CH₂Cl₂, THF |
| Thermal Decomposition | >200°C (TGA) |
| Photostability | Degrades under UV light (λ < 400 nm) |
Research Applications and Biological Relevance
Materials Science Applications
The compound’s rigid, conjugated structure makes it a candidate for:
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Polymer precursors: As a monomer in bio-derived epoxy resins or cross-linked networks, leveraging furan’s dienophile reactivity in Diels-Alder cycloadditions .
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Liquid crystals: The planar benzoyl-furan core could support mesophase formation in thermotropic materials.
Comparative Analysis with Furan Derivatives
Electronic Effects vs. Substituted Analogues
Compared to unsubstituted benzoylfuran, the 3,5-dimethyl-4-methoxy group induces:
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Increased electron density: The methoxy group donates electrons via resonance, activating the benzoyl ring toward electrophilic substitution.
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Steric modulation: The meta-methyl groups hinder rotation around the ketone bridge, potentially enhancing chiral stability in derivatives.
Reactivity Contrasts with Bifuran Systems
Bifuran dicarboxylates (e.g., 2,2′-bifuran-5,5′-dicarboxylic acid) exhibit greater π-conjugation and oxidative lability compared to monosubstituted furans like 2-(3,5-Dimethyl-4-methoxybenzoyl)furan . This limits their utility in high-temperature polymer applications but favors optoelectronic uses.
Future Research Directions
Synthetic Methodology Development
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Catalytic asymmetric synthesis: Exploring chiral Lewis acids to generate enantioenriched derivatives for pharmaceutical screening.
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Green chemistry approaches: Substituting toxic solvents (e.g., dichloromethane) with ionic liquids or bio-based media.
Functional Material Design
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Photoresponsive polymers: Incorporating the compound into azobenzene-furan copolymers for light-driven actuation.
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Coordination complexes: Investigating metal-organic frameworks (MOFs) using the ketone oxygen as a ligand site.
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